Product packaging for 3-Amino-3-(1,3-thiazol-5-yl)propanoic acid(Cat. No.:)

3-Amino-3-(1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13263763
M. Wt: 172.21 g/mol
InChI Key: KQNQTOWUBAHLBK-UHFFFAOYSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2S B13263763 3-Amino-3-(1,3-thiazol-5-yl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

3-amino-3-(1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8N2O2S/c7-4(1-6(9)10)5-2-8-3-11-5/h2-4H,1,7H2,(H,9,10)

InChI Key

KQNQTOWUBAHLBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(CC(=O)O)N

Origin of Product

United States

Emerging Research Directions and Advanced Applications

Incorporation into Biocatalytic Systems as Noncanonical Amino Acids

The expansion of the genetic code to include noncanonical amino acids (ncAAs) has emerged as a powerful tool in protein engineering and biocatalysis. portlandpress.comnih.govacs.org This approach allows for the introduction of novel chemical functionalities into proteins, thereby enhancing their catalytic activity, stability, and substrate specificity. portlandpress.comnih.gov The site-specific incorporation of ncAAs is achieved through the use of orthogonal translation systems, which consist of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. nih.govnih.govresearchgate.net This engineered pair functions independently of the host cell's endogenous translational machinery, enabling the insertion of the ncAA in response to a reassigned codon, typically a stop codon. nih.gov

While the direct incorporation of 3-Amino-3-(1,3-thiazol-5-yl)propanoic acid into a biocatalytic system has not been extensively documented, the principles for achieving this are well-established. The thiazole (B1198619) moiety offers unique properties that are not present in the canonical 20 amino acids. The thiazole ring is a planar, aromatic heterocycle that can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. uq.edu.aunih.gov The sulfur and nitrogen heteroatoms can also act as coordination sites for metal ions, potentially leading to the creation of novel metalloenzymes with unique catalytic activities. nih.govresearchgate.net

The process of incorporating a thiazole-containing amino acid like this compound would involve the directed evolution of an aaRS to specifically recognize this ncAA and charge it onto its orthogonal tRNA. nih.govresearchgate.netfrontiersin.org Once incorporated into a protein scaffold, this ncAA could serve several functions:

Modulation of Enzyme Activity: The introduction of the thiazole ring into an enzyme's active site could alter its local environment, leading to changes in substrate binding and catalytic efficiency. nih.gov

Enhanced Stability: The rigid structure of the thiazole ring could introduce conformational constraints that enhance the thermal and chemical stability of the enzyme. nih.gov

Creation of Novel Active Sites: The unique electronic and metal-coordinating properties of the thiazole ring could be harnessed to design entirely new enzymatic activities that are not found in nature. researchgate.net

The successful incorporation of other ncAAs, such as those with keto, azido, or alkyne functionalities, has paved the way for the use of more complex building blocks like this compound in the design of next-generation biocatalysts. portlandpress.comacs.org

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The development of probes with high specificity and sensitivity is crucial for understanding protein function, tracking cellular events, and identifying new drug targets. The thiazole scaffold is a key component in several fluorescent probes, with thiazole orange being a well-known example used for staining nucleic acids. nih.govacs.org The fluorescence of thiazole orange is significantly enhanced upon binding to DNA, making it a valuable tool for cell imaging and bioassays. acs.org

This compound presents an attractive scaffold for the development of novel chemical probes. Its amino acid structure allows for its incorporation into peptides, which can be designed to target specific proteins or cellular locations. researchgate.net The thiazole ring can be chemically modified to introduce fluorophores, affinity tags, or cross-linking agents.

Potential strategies for developing chemical probes based on this compound include:

Fluorescent Labeling: The thiazole ring can be derivatized with various fluorophores to create fluorescent amino acids. researchgate.netnih.gov These can then be incorporated into peptides or proteins to study their localization, dynamics, and interactions within living cells. researchgate.net

Bioorthogonal Chemistry: The thiazole moiety could potentially be modified to include bioorthogonal handles, such as alkynes or azides. These handles would allow for the specific and covalent labeling of target biomolecules in a complex biological environment through click chemistry reactions.

Affinity-Based Probes: By attaching a known binding motif for a specific protein to the this compound scaffold, it could be used to develop affinity-based probes for isolating and identifying protein binding partners.

The versatility of the thiazole ring, combined with the biocompatibility of the amino acid backbone, makes this compound a promising starting point for the design of a new generation of chemical probes for biological research.

Strategies for Enhancing Selectivity and Potency through Structural Modifications

The modification of lead compounds to enhance their selectivity and potency is a cornerstone of medicinal chemistry. The thiazole ring is a common pharmacophore found in many biologically active compounds, and its structural modification has been a successful strategy for optimizing drug candidates. nih.govnih.gov Structure-activity relationship (SAR) studies of various thiazole derivatives have provided valuable insights into how different substituents on the thiazole ring can influence their biological activity. nih.govnih.govmdpi.com

For this compound, several strategies can be envisioned to enhance its selectivity and potency for a given biological target:

Substitution on the Thiazole Ring: The introduction of various substituents at the C2 and C4 positions of the thiazole ring can significantly impact its electronic properties and steric profile. For example, the addition of electron-donating or electron-withdrawing groups can modulate the pKa of the ring nitrogen and its ability to form hydrogen bonds. lew.ro Bulky substituents can be introduced to probe the steric tolerance of the target's binding pocket and improve selectivity.

Modification of the Propanoic Acid Chain: The carboxylic acid and amino group of the propanoic acid chain are key functional groups that can participate in electrostatic interactions and hydrogen bonding with a biological target. Esterification of the carboxylic acid or acylation of the amino group can alter the compound's polarity and pharmacokinetic properties. researchgate.networldscientificnews.com The stereochemistry of the chiral center at the C3 position is also a critical determinant of biological activity.

Pharmacophore Hybridization: The thiazole-amino acid scaffold can be combined with other known pharmacophores to create hybrid molecules with dual or enhanced activity. This approach has been successfully used to develop potent anticancer and antimicrobial agents. rsc.org

Computational methods, such as pharmacophore modeling and 3D-QSAR studies, can be employed to guide the rational design of new derivatives with improved properties. lew.roresearchgate.netmdpi.com These in silico approaches can help to identify key structural features required for high-affinity binding and predict the potential activity of novel analogs before their synthesis.

Table 1: Potential Structural Modifications and Their Rationale

Modification SiteType of ModificationRationale for Enhanced Selectivity and Potency
Thiazole Ring (C2, C4)Introduction of alkyl, aryl, or halogen substituentsTo modulate electronic properties, steric interactions, and lipophilicity for improved target binding and cell permeability.
Amino GroupAcylation with various functional groupsTo alter hydrogen bonding capacity, introduce new interaction points, and improve metabolic stability.
Carboxylic Acid GroupEsterification or amidationTo modify polarity, bioavailability, and prodrug potential.
ScaffoldHybridization with other known pharmacophoresTo achieve multi-target activity or synergistic effects.

Future Prospects in Chemical Biology and Advanced Materials Research

The convergence of chemistry and biology is opening up new frontiers in the development of functional molecules and materials. This compound, with its hybrid structure, is well-positioned to contribute to these advancements.

In chemical biology , this compound and its derivatives hold promise for:

Peptide and Peptidomimetic Design: As a β-amino acid, it can be incorporated into peptide backbones to induce specific secondary structures, such as β-turns, and to enhance resistance to proteolytic degradation. mdpi.commmsl.cznih.govrsc.org Thiazole-containing peptides have shown a range of biological activities, including antimicrobial and cytotoxic effects. thieme.denih.gov

Drug Discovery: The thiazole ring is a privileged scaffold in drug discovery, and new derivatives of this compound could lead to the development of novel therapeutic agents targeting a wide range of diseases. researchgate.netmdpi.com

In the field of advanced materials , the unique properties of the thiazole ring can be exploited for the creation of:

Functional Polymers: Thiazole-containing polymers have been investigated for their interesting electronic and optical properties. researchgate.net The incorporation of this compound into polymer chains could lead to the development of biocompatible and functional materials for applications in electronics and biomedicine. Thiazole-based polyureas have also been explored for their biological activity. dntb.gov.ua

Metal-Organic Frameworks (MOFs): Thiazole-based ligands have been used to construct MOFs with applications in sensing, catalysis, and bioimaging. rsc.orgrsc.orgscilit.com The amino acid functionality of this compound could provide additional coordination sites and introduce chirality into the MOF structure.

Biocatalysts: The immobilization of enzymes on solid supports is a key strategy for their use in industrial processes. The amino acid moiety of this compound could be used to covalently attach it to a solid support, while the thiazole ring could be used to coordinate a catalytic metal center, creating a recyclable and robust biocatalyst. nih.govmdpi.com

The continued exploration of the synthesis and properties of this compound and its derivatives is expected to yield exciting new discoveries and applications at the interface of chemistry, biology, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-3-(1,3-thiazol-5-yl)propanoic acid, and what reaction conditions are critical for yield optimization?

  • Methodology : Synthesis typically involves multi-step protocols:

Condensation : Reacting precursors like thiazole derivatives with amino acid backbones under reflux in ethanol (80–88% yield) .

Reduction : Use of NaBH3_3CN in methanol at 0°C to room temperature (85–90% yield) .

Acidic hydrolysis : Refluxing with concentrated HCl to finalize the product (70–75% yield) .

  • Key parameters : Temperature control (reflux conditions), pH adjustments, and solvent selection (e.g., ethanol for solubility) are critical.

Q. How is the stereochemical purity of this compound validated?

  • Methodology :

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify diastereotopic protons and confirm configuration via coupling constants .
  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice structures .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole-containing amino acid derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on the thiazole ring) and compare bioactivity profiles. For example, methyl groups enhance lipophilicity, altering membrane permeability and target binding .
  • Dose-response assays : Use standardized cell lines (e.g., HEK293 or HeLa) to quantify IC50_{50} values under controlled conditions .
  • Target validation : Employ CRISPR-Cas9 knockout models to confirm pathway specificity .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining enantiomeric excess?

  • Methodology :

  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., epimerization) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance stereoselectivity .
  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .

Q. How do structural modifications at the thiazole 5-position influence interactions with biological targets?

  • Methodology :

  • Molecular docking : Simulate binding affinities with proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Substituents at the 5-position (e.g., nitro or methoxy groups) alter hydrogen-bonding networks .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding energetics .
  • Comparative studies : Synthesize analogs (e.g., 3-(4-methyl-thiazol-5-yl) derivatives) and evaluate inhibition rates in enzymatic assays .

Q. What analytical techniques are pivotal for characterizing degradation products under physiological conditions?

  • Methodology :

  • LC-MS/MS : Identifies hydrolytic or oxidative degradation products (e.g., cleavage of the thiazole ring) in simulated gastric fluid .
  • Stability studies : Incubate the compound at 37°C in PBS (pH 7.4) and monitor degradation kinetics via UV-Vis spectroscopy .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulae of degradation intermediates .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (e.g., 70–90%) be addressed?

  • Methodology :

  • Parameter replication : Reproduce reactions under identical conditions (solvent, temperature, catalyst loading) to verify reproducibility .
  • Impurity profiling : Use GC-MS or HPLC to identify byproducts affecting yield calculations .
  • Scale-dependent effects : Evaluate if yield drops at larger scales due to inefficient mixing or heat dissipation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.